N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a novel phthalimide derivative . It is synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The chemical structure of the compound is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .
Synthesis Analysis
The synthesis of this compound involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The resulting product is a phthalimide derivative .Molecular Structure Analysis
The molecular structure of this compound is determined by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . The molecular formula is C21H20N4O6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Physical And Chemical Properties Analysis
The molecular weight of this compound is 424.41 .Scientific Research Applications
Synthesis and Antioxidant Activity : Research has led to the synthesis of novel compounds with potential antioxidant activities. For instance, derivatives containing the 1,3-dioxoisoindolin-2-yl moiety have been synthesized and shown to exhibit significant antioxidant properties, surpassing well-known antioxidants like ascorbic acid in certain assays (I. Tumosienė et al., 2019).
Antimicrobial Properties : Derivatives of the compound have been evaluated for their antibacterial and antifungal activities. Some synthesized title compounds demonstrated promising antibacterial activities, warranting further investigation as potential antimicrobials (Mukesh C. Patel & D. Dhameliya, 2010).
Corrosion Inhibition : The synthesis of compounds involving the 1,3-dioxoisoindolin-2-yl moiety has also been explored for applications in corrosion inhibition for mild steel in acidic media, showcasing the versatility of these compounds in industrial applications (Y. Aouine et al., 2011).
Anticancer Evaluation : Several studies have focused on the design, synthesis, and evaluation of derivatives for anticancer activity. Notably, some derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (B. Ravinaik et al., 2021).
Molecular Docking and Biological Evaluation : Further research includes the synthesis and biological evaluation of derivatives, with studies utilizing molecular docking to explore their potential interactions with biological targets. Such research contributes to understanding the molecular basis of the biological activities observed and aids in the development of compounds with improved efficacy (Sailaja Rani Talupur et al., 2021).
properties
IUPAC Name |
N-[[3-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c22-15(12-6-3-7-26-12)18-8-14-19-13(20-25-14)9-21-16(23)10-4-1-2-5-11(10)17(21)24/h1-7H,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNHBUFQWPZARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((1,3-dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.